2-(2-Bromophenyl)-1-ethyl-1H-imidazole
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Overview
Description
2-(2-Bromophenyl)-1-ethyl-1H-imidazole is a heterocyclic organic compound that contains both bromine and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole typically involves the reaction of 2-bromobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted imidazoles.
Oxidation: N-oxides of the imidazole ring.
Reduction: Dehalogenated imidazole derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-1-ethyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and imidazole ring play crucial roles in binding to the target sites and exerting the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-ethyl-1H-imidazole
- 2-(2-Fluorophenyl)-1-ethyl-1H-imidazole
- 2-(2-Iodophenyl)-1-ethyl-1H-imidazole
Uniqueness
2-(2-Bromophenyl)-1-ethyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-ethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-14-8-7-13-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLQVSLVGGCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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